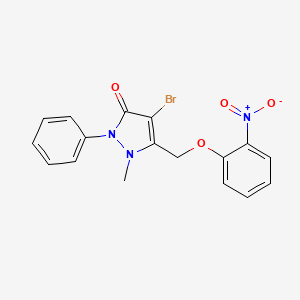
4-Bromo-2-methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one is a complex organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one typically involves multiple steps:
Formation of the Pyrazolinone Core: The initial step involves the condensation of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-2-pyrazolin-5-one.
Bromination: The pyrazolinone core is then brominated using bromine or a brominating agent such as N-bromosuccinimide to introduce the bromine atom at the 4-position.
Nitration and Etherification: The nitrophenoxy group is introduced through a nitration reaction of phenol followed by etherification with the brominated pyrazolinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4-Bromo-2-methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the pyrazolinone core.
Reduction: Amino derivatives replacing the nitro group.
Substitution: Various substituted pyrazolinone derivatives depending on the nucleophile used.
科学研究应用
4-Bromo-2-methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Bromo-2-methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one involves its interaction with various molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the bromine atom and pyrazolinone core can interact with enzymes or receptors, modulating their activity. These interactions can lead to changes in cellular pathways, influencing biological processes such as inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
4-Bromo-1-phenyl-3-methyl-2-pyrazolin-5-one: Lacks the nitrophenoxy group, resulting in different chemical and biological properties.
2-Methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one:
4-Bromo-2-methyl-1-phenyl-3-pyrazolin-5-one: Lacks the nitrophenoxy group, leading to different pharmacological activities.
Uniqueness
4-Bromo-2-methyl-3-((2-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one is unique due to the combination of the bromine atom, nitrophenoxy group, and pyrazolinone core. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
属性
IUPAC Name |
4-bromo-1-methyl-5-[(2-nitrophenoxy)methyl]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4/c1-19-14(11-25-15-10-6-5-9-13(15)21(23)24)16(18)17(22)20(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUIHWGOWWNYKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














